molecular formula C8H13FO2 B12966783 1-(Fluoromethyl)cyclohexane-1-carboxylic acid

1-(Fluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B12966783
M. Wt: 160.19 g/mol
InChI Key: GGNKDDBQLNUGBL-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a fluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as Selectfluor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and reactivity.

    Cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different reactivity and applications.

    1-(Chloromethyl)cyclohexane-1-carboxylic acid: The presence of a chloromethyl group instead of a fluoromethyl group can lead to different substitution reactions and biological activities.

Uniqueness: 1-(Fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

1-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H13FO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11)

InChI Key

GGNKDDBQLNUGBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CF)C(=O)O

Origin of Product

United States

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